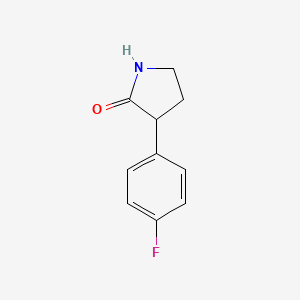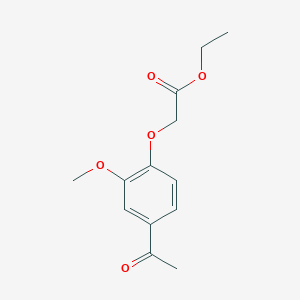
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is an organic compound that features a sulfonamide group, a fluorine atom, and an aminomethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
tert-Butylation: Finally, the compound is tert-butylated using tert-butyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The sulfonamide group can be reduced to a thiol group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with other functional groups through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(aminomethyl)benzoic acid: Similar structure but lacks the fluorine atom and tert-butyl group.
4-(aminomethyl)-N-tert-butylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
4-(aminomethyl)-2-fluorobenzenesulfonamide: Similar structure but lacks the tert-butyl group.
Uniqueness
4-Aminomethyl-n-tert-butyl-2-fluoro-benzenesulfonamide is unique due to the presence of both the fluorine atom and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the tert-butyl group can provide steric hindrance, affecting its interaction with molecular targets.
Eigenschaften
Molekularformel |
C11H17FN2O2S |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
4-(aminomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H17FN2O2S/c1-11(2,3)14-17(15,16)10-5-4-8(7-13)6-9(10)12/h4-6,14H,7,13H2,1-3H3 |
InChI-Schlüssel |
JGZHMLWFDFEYJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CN)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[4-(Phenylmethyl)-1-piperazinyl]carbonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8615901.png)







![1-(5-Fluorobenzo[b]thiophen-2-yl)ethylamine](/img/structure/B8615961.png)


![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8615990.png)


